molecular formula C17H21N3O2 B5640241 N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine

N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine

Cat. No. B5640241
M. Wt: 299.37 g/mol
InChI Key: XGONWXJYWYJTDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine" often involves multi-step processes, including [1,3]-dipolar cycloaddition reactions. For instance, the synthesis of a similar compound, tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, utilized a cycloaddition reaction between nitrile oxide derived from l-phenylalanine and N-benzyl-3-pyrroline (Bucci et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category often exhibits stabilized conformations due to specific interactions. For example, the 3a R,6a S-isomer of a related compound was favored by organic bases, driven by π-interactions. The molecular structure's stability in short peptide sequences is a key aspect, especially when considering its potential for stabilizing parallel turn conformations (Bucci et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be complex due to their multifunctional nature. For example, ambient-temperature synthesis techniques have been applied to similar compounds, achieving high yields through condensation reactions using specific catalysts or reagents (Becerra et al., 2021).

properties

IUPAC Name

[5-[[benzyl(methyl)amino]methyl]-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19(12-14-7-3-2-4-8-14)13-15-11-16(18-22-15)17(21)20-9-5-6-10-20/h2-4,7-8,11H,5-6,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGONWXJYWYJTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=NO2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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